molecular formula C18H19N3O4S B10992244 ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10992244
M. Wt: 373.4 g/mol
InChI Key: UCVLXDFEOROYCL-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The thiazole ring can also contribute to the compound’s biological activity by interacting with enzymes or other proteins .

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H19N3O4S/c1-3-25-17(23)9-12-11-26-18(19-12)20-16(22)10-21-8-7-13-14(21)5-4-6-15(13)24-2/h4-8,11H,3,9-10H2,1-2H3,(H,19,20,22)

InChI Key

UCVLXDFEOROYCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

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